molecular formula C18H28O4 B1514471 Acetic acid, [2-(4-octylphenoxy)ethoxy]- CAS No. 154826-10-5

Acetic acid, [2-(4-octylphenoxy)ethoxy]-

Cat. No.: B1514471
CAS No.: 154826-10-5
M. Wt: 308.4 g/mol
InChI Key: XZNGROLKAUBWMB-UHFFFAOYSA-N
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Description

Acetic acid, [2-(4-octylphenoxy)ethoxy]-: is a synthetic organic compound with the molecular formula C18H28O4 and a molecular weight of 308.4 g/mol . It belongs to the family of phenoxyalkanoic acids and is characterized by its white crystalline powder form, which is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, [2-(4-octylphenoxy)ethoxy]- typically involves the reaction of 4-octylphenol with ethylene oxide to form 2-(4-octylphenoxy)ethanol . This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of Acetic acid, [2-(4-octylphenoxy)ethoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid, [2-(4-octylphenoxy)ethoxy]- can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyethoxyacetic acids.

Scientific Research Applications

Chemistry: In chemistry, Acetic acid, [2-(4-octylphenoxy)ethoxy]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is studied for its potential role as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.

Medicine: In medical research, Acetic acid, [2-(4-octylphenoxy)ethoxy]- has been explored for its potential therapeutic applications. It has been tested as a PPARα agonist in clinical trials for the treatment of hyperlipidemia and type 2 diabetes .

Industry: In the industrial sector, the compound is used in the formulation of surfactants and emulsifiers . It is also employed in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of Acetic acid, [2-(4-octylphenoxy)ethoxy]- involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα) . As a PPARα agonist, the compound binds to the receptor, activating it and leading to the regulation of genes involved in lipid metabolism and glucose homeostasis . This results in the reduction of triglyceride levels and improvement in insulin sensitivity .

Comparison with Similar Compounds

  • [2-(4-Nonylphenoxy)ethoxy]acetic acid
  • [2-(4-Decylphenoxy)ethoxy]acetic acid
  • [2-(4-Dodecylphenoxy)ethoxy]acetic acid

Comparison: Compared to its analogs, Acetic acid, [2-(4-octylphenoxy)ethoxy]- exhibits unique properties due to the octyl group . This hydrophobic tail influences its solubility , binding affinity , and biological activity . The presence of the octyl group enhances its lipophilicity , making it more effective in interacting with lipid membranes and receptors.

Properties

IUPAC Name

2-[2-(4-octylphenoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)22-14-13-21-15-18(19)20/h9-12H,2-8,13-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNGROLKAUBWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70778820
Record name [2-(4-Octylphenoxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154826-10-5
Record name [2-(4-Octylphenoxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4-octylphenoxy)ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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